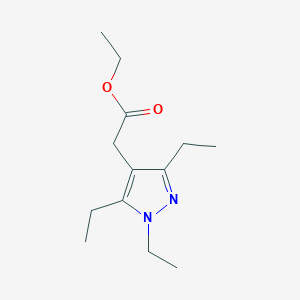
(1,3,5-triethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester
Cat. No. B8393406
M. Wt: 238.33 g/mol
InChI Key: GAVCITWTDFYYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202873B2
Procedure details


Suspend sodium hydride (0.23 g, 5.71 mol, 60% dispersion in oil) in tetrahydrofuran (10 mL) and cool to 0° C. Add a solution of (3,5-diethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester (1.0 g, 4.76 mmol) in tetrahydrofuran (10 mL) dropwise. After stirring at 0° C. for 30 min., add iodoethane (0.46 mL, 5.71 mmol). Allow the reaction mixture to warm to room temperature while stirring for 18 hr. Partition between ethyl acetate (100 mL) and saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, dry (sodium sulfate), filter and concentrate to give (1,3,5-triethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester as an oil (0.92 g, 81%). 1H-NMR (400 MHz, CDCl3) δ 4.09 (q, 2H), 4.01 (q, 2H), 3.33 (s, 2H), 2.58 (m, 4H), 1.38 (t, 3H), 1.20 (m, 9H).

Quantity
1 g
Type
reactant
Reaction Step Two




Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:17])[CH2:7][C:8]1[C:9]([CH2:15][CH3:16])=[N:10][NH:11][C:12]=1[CH2:13][CH3:14])[CH3:4].I[CH2:19][CH3:20]>O1CCCC1>[CH2:3]([O:5][C:6](=[O:17])[CH2:7][C:8]1[C:9]([CH2:15][CH3:16])=[N:10][N:11]([CH2:19][CH3:20])[C:12]=1[CH2:13][CH3:14])[CH3:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC=1C(=NNC1CC)CC)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICC
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring for 18 hr
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition between ethyl acetate (100 mL) and saturated aqueous ammonium chloride solution (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC=1C(=NN(C1CC)CC)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.92 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
